17-O-Acetyl Diflorasone
Description
Structure
3D Structure
Properties
Molecular Formula |
C24H30F2O6 |
|---|---|
Molecular Weight |
452.5 g/mol |
IUPAC Name |
[(6S,8R,9S,10S,11R,13S,14S,16S,17S)-6,9-difluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] acetate |
InChI |
InChI=1S/C24H30F2O6/c1-12-7-15-16-9-18(25)17-8-14(29)5-6-21(17,3)23(16,26)19(30)10-22(15,4)24(12,20(31)11-27)32-13(2)28/h5-6,8,12,15-16,18-19,27,30H,7,9-11H2,1-4H3/t12-,15-,16+,18-,19+,21-,22-,23+,24+/m0/s1 |
InChI Key |
KPAAFLZUAVPWNQ-DULNGIFPSA-N |
Isomeric SMILES |
C[C@H]1C[C@H]2[C@H]3C[C@@H](C4=CC(=O)C=C[C@@]4([C@@]3([C@@H](C[C@@]2([C@@]1(C(=O)CO)OC(=O)C)C)O)F)C)F |
Canonical SMILES |
CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CO)OC(=O)C)C)O)F)C)F |
Origin of Product |
United States |
Molecular Mechanisms of Glucocorticoid Receptor Interaction and Downstream Signaling Research
Glucocorticoid Receptor (GR) Binding Kinetics and Thermodynamics
The initiation of glucocorticoid action is the binding of the steroid ligand to the GR. This event is governed by principles of kinetics and thermodynamics, which determine the affinity, specificity, and duration of the receptor-ligand interaction.
Analysis of Ligand Binding Domain Interactions of Glucocorticoids with GR
The glucocorticoid receptor's ligand-binding domain (LBD) is a highly structured region that forms a hydrophobic pocket to accommodate the steroid nucleus. The binding of glucocorticoids like 17-O-Acetyl Diflorasone (B526067) involves a series of specific molecular interactions. Synthetic glucocorticoids typically feature modifications to the core cortisol structure that enhance affinity and selectivity for the GR. nih.gov
Key interactions within the LBD include hydrogen bonds between the steroid's C3-keto group and C20-keto group and specific amino acid residues, which anchor the ligand in the pocket. The addition of bulky substituents, such as the 17-O-acetyl group on 17-O-Acetyl Diflorasone, can significantly influence binding. Large additions at the C-17 position can cause the GR ligand-binding pocket to expand, creating additional hydrophobic contacts between the receptor and the ligand. nih.gov This expansion and the formation of these additional contacts are critical for enhancing the binding affinity and stability of the complex, contributing to the high potency of such analogs. nih.gov
Influence of Steroid Analogs on Glucocorticoid Receptor Conformation and Activation
The binding of a steroid agonist to the GR is not a simple lock-and-key mechanism; it is a dynamic process that induces a significant conformational change in the receptor. This ligand-induced conformational shift is essential for receptor activation. Agonists and antagonists can differentially alter the GR conformation, which in turn dictates the recruitment of transcriptional coactivators or corepressors. nih.gov
Potent steroid analogs, a class to which this compound belongs, are designed to efficiently stabilize this "active" conformation. Upon binding, the receptor undergoes a structural rearrangement, most notably involving the repositioning of helix 12 (the activation function 2, AF-2, helix) of the LBD. This creates a functional binding surface for the recruitment of coactivator proteins, a critical step for initiating gene transcription. The specific chemical structure of the steroid analog, including substitutions like the 17-O-acetyl group, directly impacts the stability and precise geometry of this activated conformation, thereby influencing the potency of the glucocorticoid. nih.govnih.gov Antagonists, in contrast, may bind to the receptor but fail to induce the correct conformational change, or they may promote a conformation that favors the binding of corepressors. mdpi.com
In Vitro Competitive Binding Assays and Affinity Determination for Glucocorticoids
To quantify the binding affinity of a glucocorticoid for its receptor, in vitro competitive binding assays are widely employed. chelatec.comnih.gov These assays are crucial for ranking the relative potencies of new steroid analogs like this compound. The most common method involves using a radiolabeled glucocorticoid of known high affinity, such as [³H]dexamethasone, as a tracer. nih.gov
In a typical competitive binding experiment, a constant concentration of the radiolabeled ligand is incubated with a preparation of the GR (often from rat skeletal muscle or liver cytosol) in the presence of increasing concentrations of the unlabeled test compound (e.g., this compound). nih.govnih.gov The unlabeled ligand competes with the radiolabeled ligand for the available binding sites on the receptor. By measuring the displacement of the radiolabeled ligand, one can determine the concentration of the test compound that inhibits 50% of the specific binding of the radiotracer (the IC₅₀ value). nih.gov This IC₅₀ value is then used to calculate the inhibition constant (Kᵢ), which reflects the affinity of the test compound for the receptor. chelatec.com A lower Kᵢ value indicates a higher binding affinity. Such assays have demonstrated that modifications to the steroid structure, such as the introduction of 16α, 17α-acetal substituents, can lead to significantly higher binding affinities than that of dexamethasone (B1670325). nih.gov
Below is a table illustrating the relative binding affinity of several glucocorticoids compared to dexamethasone, as determined by competitive binding assays.
| Compound | Relative Binding Affinity (Dexamethasone = 100) |
| Dexamethasone | 100 |
| Triamcinolone Acetonide | 190 |
| Budesonide (22R epimer) | 990 |
| Budesonide (22S epimer) | 510 |
This table is generated based on data for illustrative purposes and highlights how structural modifications can dramatically increase receptor affinity. nih.gov
Intracellular Signaling Pathways and Transcriptional Regulation Mediated by GR
Following the binding of this compound, the activated GR complex orchestrates a complex series of events that culminate in the altered expression of target genes. This process involves the receptor's journey into the nucleus and its interaction with the cell's transcriptional machinery.
Mechanisms of Glucocorticoid Receptor Translocation to the Nucleus and DNA Binding
In its unliganded state, the GR resides primarily in the cytoplasm as part of a large multiprotein complex that includes heat shock proteins (HSPs) such as Hsp90 and Hsp70, as well as immunophilins. nih.gov This complex maintains the receptor in an inactive conformation but primed for ligand binding.
The binding of a glucocorticoid like this compound triggers a conformational change that leads to the dissociation of these associated proteins. frontiersin.org This unmasking of the GR's nuclear localization signals facilitates its rapid translocation into the nucleus through the nuclear pore complex. nih.govnih.gov Once inside the nucleus, the ligand-activated GR can bind directly to specific DNA sequences known as glucocorticoid response elements (GREs) to regulate gene expression. nih.gov The GR typically binds to these GREs as a homodimer. nih.gov
Gene Upregulation and Repression Mechanisms via Glucocorticoid Response Elements (GREs)
The GR can either activate (transactivate) or repress (transrepress) gene expression, and both mechanisms are central to the therapeutic effects of glucocorticoids. frontiersin.org
Gene Upregulation (Transactivation): The most well-characterized mechanism of gene activation involves the GR homodimer binding directly to canonical GREs. nih.govnih.gov These GREs are palindromic DNA sequences typically found in the promoter or enhancer regions of target genes. nih.gov Upon binding to a GRE, the GR-ligand complex recruits a cascade of coactivator proteins. These coactivators, which often possess histone acetyltransferase (HAT) activity, modify chromatin structure to make the DNA more accessible to the transcriptional machinery, thereby upregulating the expression of the target gene. nih.gov
Gene Repression (Transrepression): Glucocorticoids exert their potent anti-inflammatory effects largely through the repression of pro-inflammatory genes. This occurs through several mechanisms:
Tethering: A primary mechanism of transrepression does not involve direct GR-DNA binding. Instead, the monomeric GR-ligand complex physically interacts with other DNA-bound transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), which are key drivers of inflammation. nih.govelifesciences.org This protein-protein interaction, or "tethering," prevents these factors from effectively activating the transcription of their target genes (e.g., cytokines, chemokines). nih.govnih.gov
Direct DNA Binding: The GR can also repress genes by binding directly to so-called negative GREs (nGREs). Binding to these non-canonical sequences often leads to the recruitment of corepressor complexes, which include histone deacetylases (HDACs), to compact the chromatin and inhibit transcription. nih.govbiorxiv.org
Coactivator Competition: Another proposed model for repression involves the GR, bound to canonical GREs, competing for and sequestering limited pools of essential coactivators, thereby making them unavailable for other transcription factors like NF-κB. This competition effectively represses NF-κB-driven inflammatory gene expression. nih.govbiorxiv.org
Modulation of Pro-inflammatory Transcription Factors by Monomeric GR
A key aspect of the anti-inflammatory action of glucocorticoids involves the modulation of pro-inflammatory transcription factors, a process that can be mediated by the monomeric form of the Glucocorticoid Receptor (GR). nih.govfrontiersin.org Unlike the classical mechanism where GR dimers bind to GREs, the ligand-activated GR monomer can directly interact with and inhibit the function of other key transcription factors that drive inflammatory gene expression. frontiersin.org
This mechanism, often referred to as "tethering," does not require direct GR-DNA binding. frontiersin.org Instead, the GR monomer associates with nuclear activators like Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). frontiersin.orgoup.com These transcription factors are pivotal in the expression of a wide array of pro-inflammatory molecules, including cytokines, chemokines, and adhesion molecules. By binding to these factors, the GR monomer prevents them from effectively initiating the transcription of their target genes, thereby suppressing the inflammatory cascade. frontiersin.org This protein-protein interaction is a central pathway for the transrepressive effects of glucocorticoids and is a significant area of research for developing drugs with fewer side effects. nih.gov
Induction of Phospholipase A2 Inhibitory Proteins (Lipocortins) in Anti-inflammatory Action
A cornerstone of the anti-inflammatory mechanism of glucocorticoids like this compound is the induction of a family of proteins known as lipocortins, also called annexins. drugbank.comnih.gov These proteins are potent inhibitors of Phospholipase A2 (PLA2), a critical enzyme in the inflammatory pathway. patsnap.comdrugbank.com
The activated glucocorticoid-receptor complex, upon binding to GREs in the nucleus, upregulates the transcription of genes encoding for lipocortins, particularly Lipocortin-1 (Annexin A1). youtube.compatsnap.com Lipocortin-1 then exerts its anti-inflammatory effect by inhibiting the action of PLA2. youtube.comdrugbank.com PLA2 is responsible for hydrolyzing membrane phospholipids (B1166683) to release arachidonic acid. drugbank.com Arachidonic acid is the precursor for the synthesis of powerful inflammatory mediators, including prostaglandins (B1171923) and leukotrienes. patsnap.comdrugbank.com By blocking the release of arachidonic acid, the induction of lipocortins effectively halts the production of these key pro-inflammatory eicosanoids, leading to a reduction in inflammation, swelling, and redness. patsnap.compatsnap.comdrugbank.com Research has demonstrated that glucocorticoid treatment stimulates the expression and release of Lipocortin-1 in inflammatory cells such as macrophages. nih.govnih.gov
| Step | Description | Key Molecules Involved |
|---|---|---|
| 1. GR Activation | Glucocorticoid binds to and activates the Glucocorticoid Receptor (GR). | This compound, GR |
| 2. Nuclear Translocation | The activated GR complex moves into the cell nucleus. | Activated GR complex |
| 3. Gene Transcription | The complex binds to GREs, increasing the transcription of the Lipocortin-1 gene. | GREs, Lipocortin-1 (Annexin A1) gene |
| 4. Protein Synthesis | Lipocortin-1 protein is synthesized. | Lipocortin-1 |
| 5. PLA2 Inhibition | Lipocortin-1 inhibits the enzymatic activity of Phospholipase A2. | Phospholipase A2 (PLA2) |
| 6. Anti-inflammatory Effect | Inhibition of PLA2 prevents the release of arachidonic acid, blocking the synthesis of prostaglandins and leukotrienes. | Arachidonic Acid, Prostaglandins, Leukotrienes |
Research on Differential Gene Regulation by Various Glucocorticoid Receptor Ligands
Research indicates that not all Glucocorticoid Receptor (GR) ligands produce the same pattern of gene expression. nih.govresearchgate.net The specific chemical structure of a ligand, such as this compound, influences the conformational change it induces in the GR upon binding. nih.gov This, in turn, can affect the receptor's interaction with DNA, co-regulator proteins, and other transcription factors, leading to a unique gene regulation profile. oup.comnih.gov
Studies comparing various glucocorticoid ligands have shown that while there is a significant overlap in the genes they regulate, the magnitude of induction or repression can vary. researchgate.netelifesciences.org Furthermore, some ligands may selectively activate certain subsets of glucocorticoid-responsive genes over others. researchgate.net This phenomenon of differential gene regulation is of high interest because it suggests that ligands can be designed to maximize desired anti-inflammatory effects (primarily through transrepression) while minimizing undesirable metabolic effects (often linked to transactivation). nih.gov This differential regulation can be cell-type specific, meaning a single glucocorticoid can have different effects on gene expression in different tissues, such as fibroblasts versus epithelial cells. nih.gov
Investigations into Selective Glucocorticoid Receptor Modulators (SEGRMs) for Enhanced Therapeutic Profiles
The quest for safer glucocorticoids has led to extensive research into Selective Glucocorticoid Receptor Modulators (SEGRMs), also referred to as Selective Glucocorticoid Receptor Agonists (SEGRAs). nih.govnih.govwikipedia.org These compounds are designed to dissociate the two main pathways of GR action: transactivation and transrepression. nih.govresearchgate.net The guiding hypothesis is that the desired anti-inflammatory effects of glucocorticoids are primarily mediated by the monomeric GR's ability to repress transcription factors (transrepression), while many adverse side effects are linked to the dimeric GR's activation of gene expression (transactivation). nih.govresearchgate.net
SEGRMs are compounds that preferentially induce the transrepressive mechanism with minimal transactivating activity. nih.gov These modulators, which are often non-steroidal in structure, aim to retain the potent anti-inflammatory benefits of classical glucocorticoids while exhibiting an improved safety profile. nih.govwikipedia.org By selectively engaging GR-mediated repression of factors like NF-κB and AP-1, SEGRMs could potentially offer effective anti-inflammatory therapy without the full spectrum of side effects associated with broader-acting agonists like this compound. patsnap.comresearchgate.net While the concept has proven more complex than a simple separation of the two mechanisms, the development of SEGRMs continues to be a promising area of pharmaceutical research. nih.gov
| Feature | Classical Glucocorticoids (e.g., this compound) | Selective Glucocorticoid Receptor Modulators (SEGRMs) |
|---|---|---|
| Primary Mechanism | Engage in both transactivation and transrepression. patsnap.comnih.gov | Designed to preferentially induce transrepression. nih.gov |
| GR Interaction | Act as full agonists for the Glucocorticoid Receptor. researchgate.net | Act as partial agonists or modulators, potentially with different co-factor recruitment. nih.gov |
| Therapeutic Goal | Broad and potent anti-inflammatory and immunosuppressive effects. patsnap.com | Maintain anti-inflammatory efficacy while reducing mechanism-based side effects. researchgate.net |
| Chemical Structure | Typically steroidal. wikipedia.org | Often non-steroidal. nih.govwikipedia.org |
Structure Activity Relationship Sar and Advanced Structural Elucidation of Steroidal Compounds
Conformational Analysis and Polymorphism Research in Steroids
Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical attribute of many pharmaceutical compounds, including steroids. Different polymorphs can exhibit varied physical properties, impacting their therapeutic efficacy. The study of Diflorasone (B526067) Diacetate reveals a complex polymorphic landscape. nih.govuniupo.it
Powder X-ray diffraction (PXRD) has been instrumental in determining the crystal structures of Diflorasone Diacetate's various forms. nih.govuniupo.it Research has identified four distinct polymorphs: a monohydrated phase (DDW) and three anhydrous forms (DD1, DD2, and DD3). nih.govuniupo.it
The crystal structures were resolved exclusively from laboratory powder diffraction data. nih.govuniupo.it The anhydrous form DD1 and the monohydrated form DDW were found to be isomorphous, meaning they have similar crystal structures despite the difference in hydration. nih.govuniupo.it In contrast, the DD2 and DD3 polymorphs crystallize with significantly different unit cells. nih.govuniupo.it
The crystallographic data for these polymorphs are summarized below.
| Polymorph | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) ** | Volume (ų) ** |
| DD1 | Orthorhombic | P2₁2₁2₁ | 29.386 | 10.4310 | 8.1422 | - | 2495.8 |
| DD2 | Orthorhombic | P2₁2₁2₁ | 15.2639 | 11.7506 | 13.8931 | - | 2491.9 |
| DDW | Orthorhombic | P2₁2₁2₁ | 30.311 | 10.6150 | 7.9337 | - | 2552.7 |
| DD3 | Monoclinic | P2₁ | 11.5276 | 13.8135 | 7.8973 | 103.053 | 1225.0 |
Table 1: Crystallographic data for the polymorphs of Diflorasone Diacetate. Data sourced from Steroids (2009). nih.govuniupo.it
Thermal analysis is a key tool for investigating and identifying polymorphism. By observing the energetic changes in a substance as it is heated or cooled, transitions between different polymorphic forms can be detected.
For Diflorasone Diacetate, thermal methods were essential for both identifying and preparing its various polymorphs. nih.govuniupo.it
Heating the monohydrated DDW form above 90°C results in its conversion to a mixture of the anhydrous forms DD1 and DD2. nih.govuniupo.it
Further heating of this mixture, or of the pure DD1 form, to 230°C, which is just below the melting point, leads to the formation of the third anhydrous polymorph, DD3. nih.govuniupo.it
These thermally induced transformations highlight the complex relationship between the different crystalline forms and their relative stabilities at various temperatures.
The existence of four distinct polymorphs of Diflorasone Diacetate (DD1, DD2, DD3, and DDW) demonstrates the compound's ability to adopt different molecular conformations and packing arrangements within a crystal lattice. nih.govuniupo.it The transition from the hydrated form (DDW) to anhydrous forms (DD1 and DD2) upon heating involves the removal of water molecules, which causes a rearrangement of the crystal structure. nih.govuniupo.it The subsequent transformation of DD1 into the elusive DD3 polymorph at a much higher temperature indicates a significant energetic barrier to this particular crystalline arrangement. nih.govuniupo.it This complex behavior underscores the importance of thoroughly screening for polymorphism during pharmaceutical development.
Advanced Spectroscopic Characterization Techniques
Spectroscopic methods provide detailed information about the molecular structure of a compound, complementing the data obtained from diffraction and thermal analysis.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of organic molecules. For fluorinated steroids like Diflorasone Diacetate, ¹H, ¹³C, and especially ¹⁹F NMR are invaluable. Studies have confirmed that the polymorphs of Diflorasone Diacetate were fully characterized using these NMR techniques. nih.govuniupo.it
¹H NMR: Provides information on the number and environment of hydrogen atoms, allowing for the assignment of protons throughout the steroid backbone and its acetate substituents.
¹³C NMR: Reveals the carbon framework of the molecule. The chemical shift of each carbon atom is sensitive to its local electronic environment, providing a detailed fingerprint of the molecular structure.
¹⁹F NMR: This technique is particularly useful for fluorinated compounds. biophysics.org Fluorine-19 is a 100% abundant, spin-1/2 nucleus, making ¹⁹F NMR a highly sensitive method. biophysics.org The large chemical shift range of ¹⁹F NMR minimizes signal overlap and makes it highly sensitive to subtle changes in the molecular environment of the fluorine atoms, which is useful for distinguishing between different polymorphs or conformations. nih.govuniupo.it
While specific spectral data for 17-O-Acetyl Diflorasone were not detailed in the referenced abstracts, vibrational (Infrared) and electronic (Ultraviolet) spectroscopy are standard and essential techniques for steroid structural analysis.
Infrared (IR) Spectroscopy: IR spectroscopy measures the vibrations of bonds within a molecule. It is particularly effective for identifying key functional groups. In a steroid like this compound, IR spectroscopy would be used to confirm the presence of:
Carbonyl (C=O) groups from the ketone and acetate functions.
Hydroxyl (-OH) groups.
Carbon-fluorine (C-F) bonds.
Alkene (C=C) bonds in the A-ring of the steroid nucleus.
Ultraviolet (UV) Spectroscopy: UV spectroscopy provides information about conjugated electronic systems. For steroidal compounds, it is primarily used to identify the characteristic conjugated α,β-unsaturated ketone system present in the A-ring, which typically shows a strong absorption maximum (λmax).
Computational Chemistry Approaches in Steroid Structure and Reactivity Studies
Computational chemistry provides powerful tools for understanding the three-dimensional structure of steroids and predicting their reactivity. These methods allow for the detailed examination of molecular properties that are often difficult to probe experimentally.
Application of Molecular Mechanics and Quantum Chemistry Calculations (e.g., MM2, MOPAC, PM3, AM1, ZINDO) for Steroid Systems
Molecular mechanics (MM) and quantum chemistry (QC) calculations are integral to the study of steroid systems. unipd.it MM methods, utilizing force fields like MMFF94, are particularly useful for simulating the conformational flexibility of large molecules such as steroids, which is crucial for their interaction with biological receptors. nih.gov These classical mechanical models approximate the quantum mechanical energy surface, significantly reducing computational cost while allowing for the simulation of whole proteins in an aqueous environment. nih.gov
Quantum chemistry calculations, on the other hand, offer a more detailed understanding of the electronic structure of molecules. wikipedia.org Methods like AM1 (Austin Model 1), a semi-empirical model, have been developed to overcome weaknesses in earlier methods, such as the failure to reproduce hydrogen bonds, without increasing computation time. researchgate.net More advanced techniques, such as Density Functional Theory (DFT) at the B3LYP/6-31+G(d,p) level, are used to optimize the molecular geometries of corticosteroids to study their electronic properties and binding affinities with receptors. tandfonline.com These computational approaches are essential for building a comprehensive understanding of molecular structure and energetics. unipd.it
| Computational Method | Primary Application in Steroid Research | Examples of Models/Levels of Theory |
| Molecular Mechanics (MM) | Simulating conformational flexibility and steric properties of steroid-receptor complexes. | MM2, MMFF94, Amber, Opls, Charmm |
| Quantum Chemistry (QC) | Determining electronic structure, optimizing molecular geometry, calculating thermodynamic properties, and studying reaction mechanisms. | AM1, PM3, MOPAC, ZINDO, B3LYP, M06 |
Prediction of Electronic Spectra and Investigation of Organic Reaction Mechanisms in Steroid Transformations
Computational methods are also employed to predict the spectroscopic properties of steroids and to investigate the mechanisms of their chemical transformations. acs.org The analysis of the electronic structure of steroids through HeI UV photoelectron spectroscopy (UPS) combined with molecular orbital (MO) calculations can provide insights that relate directly to steroid-receptor binding interactions. researchgate.net Theoretical models can predict the relative energy of ionization bands, which can then be compared with experimental spectra to confirm the electronic characteristics of the molecule. researchgate.net
Furthermore, computational approaches like DFT can be used to predict the products of chemical reactions, such as the chlorination of steroidal compounds. acs.org By modeling the reaction pathways, researchers can identify the most likely transformation products, which is crucial for understanding the metabolism and environmental fate of these compounds. acs.org For instance, in silico predictions have successfully determined that reactions of steroidal dienones with chlorine proceed through C4 chlorination to yield specific epoxide structures. acs.org
In Silico Molecular Docking and Dynamic Simulations for Glucocorticoid Receptor-Ligand Interactions
In silico molecular docking and molecular dynamics (MD) simulations are vital for studying the interaction between ligands like this compound and the glucocorticoid receptor (GR). researchgate.netnih.gov Docking is a computational technique used to predict the preferred orientation, or "pose," of a ligand when bound to a receptor to form a stable complex. youtube.com This process helps in estimating the strength of the interaction, often expressed as a binding energy or an estimated dissociation constant (Kd). youtube.com
Following docking, MD simulations can be performed to analyze the stability and conformational changes of the GR-ligand complex over time in a simulated aqueous environment. researchgate.net These simulations provide insights into how the ligand binding affects the protein's structure and dynamics. nih.gov Studies on various glucocorticoids have shown that strong hydrogen bonds between the ligand and amino acid residues within the receptor's binding site are crucial for the integrity of the complex. researchgate.net Such computational studies are fundamental for understanding the molecular basis of GR activation and for the rational design of new, more selective drugs. nih.gov
Structure-Function Relationships in Glucocorticoid Receptor Ligands
The biological activity of glucocorticoids is intimately linked to their chemical structure. Specific substitutions on the steroid backbone can dramatically alter the affinity for the glucocorticoid receptor and, consequently, the therapeutic and side-effect profiles.
Impact of Substitutions at Key Steroid Backbone Positions (e.g., C17) on Glucocorticoid Receptor Binding and Biological Activity
Substitutions at the C17 position of the steroid backbone are particularly critical in determining the biological activity of glucocorticoids. nih.gov The type and size of the substituent at this position can confer a unique and stable conformation to the glucocorticoid receptor upon ligand binding, which is essential for its inhibitory activity. nih.gov The ligand-binding pocket of the GR is capable of expanding to accommodate large additions at the C17 position. nih.gov
For example, the addition of a 16,17-acetonide moiety, as seen in triamcinolone acetonide, increases the affinity and stability of the ligand for the GR ligand-binding domain. nih.gov This modification enhances intramolecular contacts within the receptor, driving higher affinity. nih.gov Similarly, other modifications at C17, such as the carbonate substitution in loteprednol etabonate, can prevent the formation of metabolites associated with side effects. researchgate.net The 17-O-acetyl group in this compound is therefore expected to play a significant role in modulating its binding affinity and functional activity at the GR.
| C17 Substituent | Example Compound | General Impact on GR Interaction |
| Hydroxyl (-OH) | Cortisol | Baseline natural glucocorticoid activity. |
| Acetonide moiety | Triamcinolone Acetonide | Increases affinity and stability of the receptor-ligand complex. nih.gov |
| Furoate ester | Mometasone Furoate | Contributes to high receptor binding affinity. clinpgx.org |
| Carbonate ester | Loteprednol Etabonate | Prevents formation of cataractogenic metabolites. researchgate.net |
| Acetyl ester (-OCOCH₃) | This compound | Expected to modulate binding affinity and activity. |
Correlation Between In Vitro Receptor Affinity and In Vivo Mechanistic Activity for Glucocorticoids
A significant correlation often exists between the in vitro binding affinity of a glucocorticoid for its receptor and its in vivo biological potency. clinpgx.org In vitro studies that measure the relative binding affinity for the GR and the ability to stimulate GR-mediated gene transactivation provide a sensitive means to compare the potency of different glucocorticoids. clinpgx.org These results can reliably predict the in vivo topical potency of these drugs. clinpgx.org
Advanced Analytical Methodologies for 17 O Acetyl Diflorasone and Steroidal Metabolites
Chromatographic Techniques for High-Resolution Separation and Quantification
Chromatography is the cornerstone of steroidal analysis, providing the necessary separation of target analytes from complex mixtures. The choice of chromatographic technique depends on the specific analytical goal, whether it is high-resolution separation, rapid screening, or detailed quantification.
Development and Optimization of High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) Methods
High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the analysis of corticosteroids like Diflorasone (B526067) Diacetate, the parent compound of 17-O-Acetyl Diflorasone. selleckchem.comdrugfuture.comglsciences.com HPLC methods offer excellent separation and quantification capabilities for steroids. nih.gov The development of an HPLC method involves careful optimization of several parameters to achieve the desired resolution and sensitivity.
Key parameters for optimization include the choice of stationary phase (column), mobile phase composition, flow rate, and column temperature. For corticosteroids, reversed-phase columns, such as C18, are commonly employed. glsciences.comlcms.cz The mobile phase typically consists of a mixture of aqueous and organic solvents. For instance, a method for analyzing Diflorasone Diacetate uses a mobile phase of acetonitrile (B52724), THF, and a potassium phosphate (B84403) buffer. glsciences.com System suitability tests are performed to ensure the method's performance, with parameters like resolution between peaks and the relative standard deviation of replicate injections being critical. drugfuture.com
Ultra-High-Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC. By using columns with smaller particle sizes (typically under 2.2 µm), UHPLC can achieve faster separations and greater resolution, significantly reducing analysis time and solvent consumption without sacrificing performance. lcms.cz The separation of a mixture of nine different corticosteroids, for example, has been achieved in under four minutes using a UHPLC system. lcms.cz
| Parameter | Condition |
|---|---|
| System | GL7700 HPLC system |
| Column | InertSustain C18 (5 μm, 150 x 6.0 mm I.D.) |
| Mobile Phase (Eluent) | CH3CN / THF / Buffer* (40/10/55, v/v/v) |
| Flow Rate | 1.1 mL/min |
| Column Temperature | 25 ℃ |
| Detection | UV 254 nm |
| Injection Volume | 10 μL |
Application of Gas Chromatography-Mass Spectrometry (GC-MS) for Steroid Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique for the analysis of steroids. nih.govresearchgate.net However, due to the low volatility and thermal instability of many steroids, a chemical derivatization step is typically required prior to GC-MS analysis. nih.govjfda-online.com Derivatization converts the analytes into more volatile and thermally stable forms, improving their chromatographic behavior and detection. nih.govjfda-online.com
The derivatization process involves reacting the steroid with a specific reagent to modify its functional groups. Common derivatization approaches for steroids include silylation, acylation, and alkylation. jfda-online.com For example, trimethylsilyl (B98337) (TMS) derivatives are frequently prepared for GC-MS analysis of sterols. mdpi.com The choice of derivatization reagent is crucial and depends on the specific steroid's structure. nih.gov Following derivatization, the GC separates the components of the mixture, and the MS provides structural information based on the fragmentation patterns of the molecules, allowing for their identification and quantification. nih.govnih.gov GC-MS is particularly valuable for structural characterization because the electron ionization source produces abundant and informative fragment ions. nih.gov
| Reagent Class | Example Reagent | Key Characteristics |
|---|---|---|
| Silylation | BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) | Reacts faster and more completely than BSA. |
| MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) | By-product is very volatile; suitable for trace analysis. | |
| Acylation | Pentafluorobenzoyl Chloride (PFBCl) | Forms stable derivatives, enhances electron capture detection. |
| Trifluoroacetic Anhydride (TFAA) | Increases volatility and improves detectivity, especially with negative chemical ionization. | |
| Alkylation | Pentafluorobenzyl Bromide (PFBBr) | Used for extractive derivatization of acidic compounds. nih.gov |
Utilization of Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry for Comprehensive Profiling
Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are indispensable tools for the analysis of steroids and their metabolites in complex biological matrices. sciex.commdpi.com These techniques combine the powerful separation capabilities of liquid chromatography with the high sensitivity and selectivity of mass spectrometry. nih.govsaspublishers.com Unlike GC-MS, derivatization is not always necessary for LC-MS, although it can be used to improve ionization and sensitivity. nih.gov
LC-MS is highly effective for both quantitative and qualitative analysis. sciex.comnih.gov It can be used to determine the molecular weight of compounds and, through fragmentation analysis in MS/MS, provide detailed structural information. nih.gov This is particularly useful for identifying unknown metabolites of drugs like Diflorasone. For instance, a high-resolution Q-TOF LC-MS system was successfully used to identify a low-level unknown impurity in a topical preparation containing Diflorasone Diacetate by analyzing its mass-to-charge ratio and fragmentation patterns. lcms.cz The ability of LC-MS/MS to monitor specific precursor-to-product ion transitions makes it exceptionally selective and sensitive for quantifying trace levels of steroids and their metabolites in complex samples like wastewater or serum. mdpi.comnih.govresearchgate.net
Exploration of Supercritical Fluid Chromatography (e.g., Convergence Chromatography - UPC²) for Rapid Steroid Analysis
Supercritical Fluid Chromatography (SFC) is an alternative chromatographic technique that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. chromatographyonline.com Modern Ultra-Performance Convergence Chromatography (UPC²) systems represent a significant advancement in SFC technology, combining the resolution of gas chromatography with the high-throughput capabilities of UHPLC. nih.gov
SFC offers several advantages for steroid analysis. It allows for higher flow rates and shorter analysis times compared to HPLC, often without a loss in chromatographic efficiency. chromatographyonline.comacs.org This is because supercritical fluids have low viscosity and high diffusivity. The technique is particularly well-suited for the separation of chiral compounds and can provide different selectivity compared to LC. chromatographyonline.com SFC has been successfully applied to the analysis of various steroids, demonstrating its potential as a rapid and efficient analytical tool in this field. nih.govwaters.com
Role of Planar Chromatographic Variants (Paper, Thin-Layer Chromatography) in Initial Steroid Screening
Planar chromatography, particularly Thin-Layer Chromatography (TLC), serves as a valuable tool for the initial screening of steroids. analis.com.mynih.govnih.gov TLC is a simple, rapid, and cost-effective method that allows for the simultaneous analysis of multiple samples. analis.com.myscientificlabs.co.uklongdom.org This makes it ideal for preliminary qualitative analysis, purity checks, or screening large numbers of samples before employing more time-consuming and expensive techniques like HPLC or GC-MS. longdom.orgmdpi.com
In TLC, a sample is spotted onto a plate coated with a stationary phase (e.g., silica (B1680970) gel), and a mobile phase moves up the plate via capillary action, separating the components. documentsdelivered.com The separated spots are then visualized, often under UV light or after spraying with a chemical reagent. analis.com.my While generally considered a qualitative or semi-quantitative technique, modern high-performance TLC (HPTLC) coupled with densitometry can provide accurate quantitative results. researchgate.net TLC is widely used for screening various compounds, including glucocorticoids, in pharmaceuticals and biological samples. nih.govresearchgate.net
Spectroscopic and Hyphenated Detection Techniques in Steroid Analysis
The analysis of steroids relies heavily on the coupling of separation techniques with advanced spectroscopic detectors, a combination known as a hyphenated technique. nih.govsaspublishers.com This approach leverages the strengths of both methods: the chromatograph separates the complex mixture into individual components, and the spectrometer provides selective information for identification and quantification. researchgate.netnih.gov
The most powerful and widely used hyphenated techniques in steroid analysis are GC-MS and LC-MS. nih.govresearchgate.net In these systems, the mass spectrometer acts as a highly sensitive and specific detector. It provides information on the molecular weight and, through fragmentation, the chemical structure of the analytes eluting from the chromatography column. This dual information is crucial for the unambiguous identification of known steroids and the characterization of unknown metabolites. nih.govsciex.com Other hyphenated techniques, such as LC-Nuclear Magnetic Resonance (LC-NMR), also exist and can provide even more detailed structural information, proving invaluable in the analysis of complex natural products and drug metabolites. nih.govsaspublishers.com
UV/Vis Detection in Coupled Chromatographic Systems
High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet/Visible (UV/Vis) detection is a cornerstone technique for the analysis of corticosteroids like this compound. This is largely due to the inherent presence of a chromophore in the steroid A-ring, specifically the α,β-unsaturated ketone moiety, which allows for strong UV absorbance.
The selection of an appropriate wavelength is critical for sensitivity and selectivity. For many corticosteroids, the maximum absorption wavelength typically falls between 240 to 245 nm. Analysis of an analyte at its maximum absorption wavelength enhances the sensitivity of the detection method. For instance, in the analysis of Diflorasone Diacetate, a closely related compound, a detection wavelength of 254 nm has been effectively utilized in an HPLC system. This wavelength is also suitable for detecting other corticosteroids that possess the characteristic 3-on-4-ene chromophore.
Coupled chromatographic systems, most commonly reversed-phase HPLC (RP-HPLC), provide the necessary separation of the analyte from impurities and metabolites. The choice of stationary phase, typically a C18 (octadecylsilyl silica) column, and the mobile phase composition are optimized to achieve the desired resolution. A common mobile phase for corticosteroid analysis is a mixture of acetonitrile and water, often with gradient elution to effectively separate compounds with varying polarities.
The following table summarizes typical chromatographic parameters used for the analysis of corticosteroids with UV/Vis detection:
| Parameter | Typical Value/Condition | Rationale |
| Stationary Phase | C18 (Octadecylsilyl silica) | Provides good retention and separation for non-polar to moderately polar compounds like corticosteroids. |
| Mobile Phase | Acetonitrile/Water or Methanol (B129727)/Water | Common reversed-phase solvents that allow for the elution of a wide range of corticosteroids. |
| Elution Mode | Gradient or Isocratic | Gradient elution is often preferred for complex samples containing multiple steroids with different polarities. |
| Detection Wavelength | 240 - 254 nm | Corresponds to the maximum absorbance of the α,β-unsaturated ketone chromophore present in many corticosteroids. |
| Column Temperature | Ambient to 40 °C | Can be optimized to improve peak shape and resolution. |
Application of Fluorometric Methods for High-Sensitivity Trace Analysis of Corticosteroids
For the trace analysis of corticosteroids where high sensitivity is paramount, fluorometric methods coupled with HPLC offer a significant advantage over UV/Vis detection. While some corticosteroids may exhibit native fluorescence, many require derivatization to introduce a fluorophore, a molecule that can absorb light and then emit it at a longer wavelength.
The derivatization process targets specific functional groups on the corticosteroid molecule. For a compound like this compound, which possesses ketone (carbonyl) groups, derivatizing agents that react with these functionalities can be employed. One such agent is dansyl hydrazine, which reacts with carbonyl groups to form highly fluorescent derivatives. This approach has been successfully used for the sensitive determination of corticosteroids in biological matrices like plasma and urine.
Another strategy involves targeting hydroxyl groups. Although the 17-hydroxyl group in this compound is esterified, other hydroxyl groups may be present in its metabolites. Reagents like 9-anthroyl nitrile can be used to derivatize primary hydroxyl groups, leading to fluorescent products that can be detected with high sensitivity.
In some instances, fluorescence can be induced in corticosteroids by treatment with strong acids, such as a mixture of sulfuric and acetic acid. This reaction can lead to the formation of a fluorescent dye, providing a basis for a sensitive assay.
The high sensitivity of fluorometric methods makes them particularly suitable for the analysis of corticosteroids at very low concentrations, which is often necessary in metabolic studies or when analyzing biological samples.
Integration of Mass Spectrometric Detection for Structural Information and Quantification
The integration of mass spectrometry (MS) with liquid chromatography (LC-MS or LC-MS/MS) is a powerful tool for the analysis of this compound and its metabolites, providing both structural information and highly sensitive quantification.
Structural Information:
High-resolution mass spectrometry (HRMS), often utilizing a Quadrupole Time-of-Flight (Q-TOF) analyzer, provides highly accurate mass measurements. This allows for the determination of the elemental composition of the parent compound and its metabolites. A notable application is in the identification of unknown constituents in pharmaceutical preparations. For example, in a topical preparation containing Diflorasone Diacetate, LC-MS/MS with a Q-TOF analyzer was used to identify an unknown compound by comparing its mass spectrum and fragmentation patterns with that of the main ingredient. The differences in the fragment structures helped to pinpoint the structural modifications in the unknown compound.
Tandem mass spectrometry (MS/MS) is crucial for structural elucidation. By inducing fragmentation of a selected precursor ion, a characteristic fragmentation pattern (product ion spectrum) is generated. This "fingerprint" can be used to confirm the identity of a known compound or to deduce the structure of an unknown metabolite by identifying the neutral losses and characteristic fragment ions.
Quantification:
LC-MS/MS is the gold standard for the quantification of corticosteroids in complex biological matrices due to its high selectivity and sensitivity. This technique typically employs a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. In MRM, specific precursor-to-product ion transitions for the analyte and an internal standard are monitored, which significantly reduces matrix interference and enhances selectivity. The use of a stable isotope-labeled internal standard, which has nearly identical chemical and physical properties to the analyte, is crucial for accurate quantification as it compensates for variations during sample preparation and analysis.
The following table provides an overview of the application of mass spectrometry in corticosteroid analysis:
| Application | Mass Spectrometry Technique | Key Advantages |
| Structural Elucidation | LC-HRMS (e.g., Q-TOF) | Accurate mass measurement for elemental composition determination. |
| LC-MS/MS | Provides characteristic fragmentation patterns for structural confirmation and identification of metabolites. | |
| Quantification | LC-MS/MS (Triple Quadrupole) | High selectivity and sensitivity for trace analysis in complex matrices. |
Method Development and Validation Protocols in Steroid Analytical Research
The development and validation of analytical methods are critical to ensure the reliability and accuracy of data in steroid research. These protocols are governed by stringent guidelines to guarantee that the method is fit for its intended purpose.
Optimization Strategies for Mobile Phases and Chromatographic Parameters for Steroid Separations
The successful separation of this compound from its metabolites and potential impurities by HPLC is highly dependent on the optimization of the mobile phase and other chromatographic parameters.
Mobile Phase Optimization:
In reversed-phase HPLC, the mobile phase typically consists of a mixture of water and a less polar organic solvent. The choice of organic modifier significantly impacts the selectivity of the separation. While acetonitrile is a common choice, other solvents like methanol and tetrahydrofuran (B95107) (THF) can offer different selectivities. For instance, replacing acetonitrile with THF in the mobile phase has been shown to improve the resolution of a complex mixture of nine different corticosteroids. The composition of the mobile phase can be delivered in an isocratic mode (constant composition) or a gradient mode (composition changes over time). Gradient elution is often necessary for separating a wide range of steroids with varying polarities in a single run.
The pH of the mobile phase can also be adjusted to control the ionization state of the analytes, although for neutral steroids like this compound, the effect of pH is generally minimal. However, for metabolites that may contain ionizable functional groups, pH can be a critical parameter to optimize.
Chromatographic Parameter Optimization:
Column Temperature: Increasing the column temperature can decrease the viscosity of the mobile phase, leading to lower backpressure and potentially faster analysis times. Temperature can also affect the selectivity of the separation. For some steroid separations, elevating the temperature to around 50°C has been shown to improve resolution.
Flow Rate: The flow rate of the mobile phase influences the analysis time and the efficiency of the separation. Optimizing the flow rate is a balance between achieving good resolution and maintaining a reasonable run time.
Column Dimensions: The length, internal diameter, and particle size of the stationary phase in the column all affect the separation efficiency, analysis time, and mobile phase consumption. Shorter columns with smaller particle sizes can provide faster separations without compromising resolution, a principle of Ultra-High-Performance Liquid Chromatography (UHPLC).
The following table summarizes key optimization strategies for steroid separations:
| Parameter | Optimization Strategy | Impact on Separation |
| Mobile Phase Composition | Varying the ratio of organic solvent to water; testing different organic solvents (e.g., acetonitrile, methanol, THF). | Alters the retention times and selectivity of the separation. |
| Elution Mode | Choosing between isocratic and gradient elution. | Gradient elution is generally better for complex mixtures with a wide polarity range. |
| Column Temperature | Adjusting the temperature of the column oven. | Can improve peak shape, reduce analysis time, and alter selectivity. |
| Flow Rate | Optimizing the speed at which the mobile phase passes through the column. | Affects analysis time and separation efficiency. |
Derivatization Strategies for Enhancing Analyte Volatility or Detectability in Chromatography
Derivatization is a chemical modification of the analyte to improve its analytical properties. In the context of this compound and its metabolites, derivatization can be employed to enhance volatility for gas chromatography (GC) or to improve detectability in both GC and LC.
Enhancing Volatility for Gas Chromatography:
Steroids are generally not volatile enough for direct analysis by GC. Therefore, derivatization is a necessary step to convert them into more volatile and thermally stable compounds. The primary targets for derivatization on steroid molecules are hydroxyl and carbonyl (ketone) groups.
Silylation: This is the most common derivatization technique for hydroxyl groups. Reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are used to replace the active hydrogen of the hydroxyl group with a trimethylsilyl (TMS) group.
Methoximation: Carbonyl groups can be converted to methoxime derivatives by reacting them with methoxyamine hydrochloride. This step is often performed prior to silylation in a two-step process to derivatize both carbonyl and hydroxyl groups.
For this compound, the carbonyl groups at C3 and C20 would be targets for methoximation. Its metabolites, which may have additional hydroxyl groups, would also be amenable to silylation.
Enhancing Detectability:
As discussed in section 5.2.2, derivatization is a key strategy for enhancing detectability in fluorescence detection by introducing a fluorophore. In mass spectrometry, derivatization can be used to improve ionization efficiency, leading to higher sensitivity. For example, introducing a group with a high proton affinity can enhance the signal in positive ion electrospray ionization (ESI-MS).
The following table outlines common derivatization strategies for steroids:
| Derivatization Strategy | Target Functional Group | Purpose |
| Silylation (e.g., with MSTFA) | Hydroxyl (-OH) | Increases volatility and thermal stability for GC analysis. |
| Methoximation | Carbonyl (C=O) | Increases volatility for GC analysis, often used in conjunction with silylation. |
| Fluorophore Labeling (e.g., with dansyl hydrazine) | Carbonyl (C=O) | Enhances detectability for fluorescence detection in HPLC. |
Importance of Reference Materials and Standards in Analytical Method Validation
Reference materials and standards are fundamental to the validation of any analytical method, ensuring its accuracy, precision, and reliability. gmpsop.comsimsonpharma.com In the analysis of this compound, the use of well-characterized reference materials is indispensable.
Primary and Secondary Reference Standards:
Primary Reference Standards: These are highly purified compounds with a well-established chemical structure and purity. gmpsop.com They are obtained from official sources, such as pharmacopeias (e.g., USP, EP), and are used to establish the identity and purity of other standards. gmpsop.comsigmaaldrich.com
Secondary (or Working) Reference Standards: These are standards prepared in-house and are characterized against a primary reference standard. gmpsop.com They are used for routine analyses, such as quality control testing and the calibration of analytical instruments. synthinkchemicals.com
Role in Method Validation:
Reference standards are crucial for validating key analytical performance parameters:
Accuracy: The accuracy of a method is determined by comparing the results obtained from analyzing a sample with a known concentration of a reference standard to the true value. synthinkchemicals.com
Precision: Precision is assessed by repeatedly analyzing a homogeneous sample containing the reference standard to determine the degree of agreement among individual measurements. synthinkchemicals.com
Linearity: A calibration curve is generated by analyzing a series of solutions with known concentrations of the reference standard to demonstrate that the method's response is proportional to the analyte concentration over a specific range. synthinkchemicals.com
Specificity/Selectivity: Reference standards are used to demonstrate that the analytical method can unequivocally assess the analyte in the presence of other components, such as impurities or metabolites.
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD and LOQ are determined by analyzing solutions with decreasing concentrations of the reference standard to establish the lowest concentration that can be reliably detected and quantified, respectively.
Internal Standards:
In quantitative analysis, particularly with chromatographic methods, an internal standard is often used. This is a compound with similar physicochemical properties to the analyte that is added to all samples, calibrators, and quality controls at a constant concentration. Stable isotope-labeled versions of the analyte (e.g., deuterated this compound) are the ideal internal standards for mass spectrometry-based methods as they have nearly identical extraction and chromatographic behavior and ionization efficiency as the analyte. sigmaaldrich.comnih.gov The use of an internal standard corrects for variations in sample preparation, injection volume, and instrument response, thereby improving the accuracy and precision of the quantification. sigmaaldrich.com
Certified Reference Materials (CRMs):
CRMs are reference materials that are accompanied by a certificate that provides the value of a specified property, its associated uncertainty, and a statement of metrological traceability. researchgate.netcwsabroad.com Matrix CRMs, such as urine or plasma with certified concentrations of specific steroids, are invaluable for validating the entire analytical procedure, including sample extraction, and for assessing inter-laboratory comparability. nih.govnih.gov
The use of these various types of reference materials and standards is a prerequisite for developing a robust and reliable analytical method for this compound and its metabolites that can withstand regulatory scrutiny.
Methodological Challenges and Innovations in Steroid Research Analysis
The analytical landscape for steroids, including synthetic corticosteroids like this compound and its metabolites, is inherently complex. Achieving accurate and reliable quantification in biological matrices requires overcoming significant technical hurdles. Research and clinical diagnostics depend on methodologies that can offer high sensitivity and specificity, leading to a continuous evolution from traditional techniques to advanced mass spectrometric approaches. nih.govnih.gov
Methodological Challenges
The analysis of steroidal compounds is complicated by several factors that can impact the accuracy, precision, and reliability of results. These challenges necessitate sophisticated analytical strategies and meticulous method development.
Low Concentrations and Wide Dynamic Range: Steroids and their metabolites are often present in biological fluids at very low concentrations, spanning a large dynamic range from picograms to nanograms per milliliter. nih.govresearchgate.net This requires analytical methods with exceptional sensitivity to detect and quantify these compounds accurately.
Structural Similarity and Isomerism: A primary challenge in steroid analysis is the high degree of structural similarity among different steroid molecules. sciex.com Many steroids are isomers (compounds with the same molecular formula but different structures) or isobars (compounds with the same nominal mass), making them difficult to distinguish using low-resolution analytical techniques. researchgate.netsciex.com Chromatographic separation must be finely tuned to resolve these closely related compounds. researchgate.net
Matrix Effects: Biological samples such as plasma, serum, and urine are complex mixtures containing proteins, lipids, salts, and other endogenous substances. tandfonline.com These matrix components can interfere with the analysis, causing ion suppression or enhancement in mass spectrometry-based methods, which can lead to inaccurate quantification. tandfonline.com Consequently, extensive and efficient sample preparation is a critical first step to remove these interferences. nih.govtandfonline.com
Cross-reactivity in Immunoassays: Historically, immunoassays were a common method for steroid analysis. However, a significant drawback is their lack of specificity. nih.gov Antibodies used in these assays can cross-react with structurally related steroids or metabolites, leading to overestimated concentrations and unreliable results. nih.govtandfonline.com
Sample Preparation Complexity: The extraction of steroids from biological matrices can be intricate. The natural presence of these compounds makes obtaining a true blank matrix for calibration impossible. researchgate.net Furthermore, polar conjugated metabolites, such as glucuronidated and sulfated steroids, present unique challenges during extraction and chromatographic separation due to their increased water solubility. researchgate.net For techniques like Gas Chromatography-Mass Spectrometry (GC-MS), a chemical derivatization step is often required, which adds complexity and potential for variability. sciex.com
| Challenge | Description | Primary Analytical Implication | Reference |
|---|---|---|---|
| Sensitivity Requirements | Steroids and metabolites are often present at very low (pg/mL to ng/mL) concentrations in biological samples. | Requires methods with very low limits of detection (LOD) and quantification (LLOQ). | nih.govresearchgate.net |
| Structural Similarity | High prevalence of isomers and isobars among endogenous and synthetic steroids. | Difficult to achieve chromatographic separation and specific detection; risk of misidentification. | researchgate.netsciex.com |
| Matrix Interference | Complex biological matrices (e.g., plasma, urine) contain substances that can suppress or enhance the analytical signal. | Leads to inaccurate quantification; necessitates robust sample cleanup procedures. | tandfonline.com |
| Immunoassay Cross-Reactivity | Antibodies may bind to multiple structurally similar steroids, not just the target analyte. | Lack of specificity can lead to falsely elevated measurements. | nih.govtandfonline.com |
| Complex Sample Preparation | Extraction from the biological matrix and derivatization (for GC-MS) can be multi-step and complex. | Time-consuming, potential for analyte loss, and introduction of analytical variability. | researchgate.netsciex.com |
Innovations in Analytical Methodologies
To address the aforementioned challenges, significant innovations in analytical technology have been adopted, with a clear trend moving towards mass spectrometry-based methods for their superior performance.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique has become the gold standard for steroid analysis, largely replacing immunoassays in research and clinical settings. nih.govnih.gov LC-MS/MS offers high sensitivity and specificity, allowing for the simultaneous measurement of multiple steroids in a single run without the need for prior derivatization. nih.govsciex.com This multiplexing capability is crucial for steroid profiling, or "steroidomics." nih.gov
High-Resolution Mass Spectrometry (HRMS): The use of HRMS instruments, such as ZenoTOF or Orbitrap systems, provides highly accurate mass measurements. This capability is instrumental in differentiating between isobaric compounds that may not be separated chromatographically, thereby increasing confidence in compound identification. sciex.com
Advanced Fragmentation and Stationary Phases: Innovations in mass spectrometry include alternative fragmentation techniques like Electron Activated Dissociation (EAD), which can generate structure-specific fragment ions. sciex.com This is particularly useful for distinguishing between steroid isomers. sciex.com In parallel, advancements in liquid chromatography, such as the development of novel stationary phases (e.g., biphenyl (B1667301) chemistry), have improved the separation selectivity for steroids and their polar metabolites. researchgate.net
Rapid Detection Methods: While LC-MS/MS is the benchmark for accuracy, there is a growing development of rapid screening techniques. These include electrochemical sensors, colorimetric methods, and lateral flow immunoassays (LFIAs). mdpi.commdpi.com While not as comprehensive as mass spectrometry, these methods offer advantages in speed, cost, and portability for initial screening purposes. mdpi.commdpi.com
Steroidomics and Profiling: The analytical power of modern LC-MS has enabled the field of "steroidomics," which involves the comprehensive analysis of a large panel of steroids (the "steroidome"). nih.gov This holistic approach provides a detailed snapshot of steroid biosynthesis and metabolism, offering deeper insights into physiological and pathological states compared to measuring a single compound. nih.gov
| Innovation | Description | Advantage Over Traditional Methods | Reference |
|---|---|---|---|
| LC-MS/MS | Couples the separation power of liquid chromatography with the detection specificity and sensitivity of tandem mass spectrometry. | Superior specificity and sensitivity compared to immunoassays; no derivatization needed unlike GC-MS. | nih.govnih.govsciex.com |
| High-Resolution Mass Spectrometry (HRMS) | Provides highly accurate mass measurements, allowing for the determination of elemental composition. | Enhances confidence in analyte identification and helps differentiate between isobaric interferences. | sciex.com |
| Advanced Fragmentation (e.g., EAD) | Novel methods of ion fragmentation that provide more detailed structural information. | Improves the ability to distinguish between challenging structural isomers. | sciex.com |
| Novel Chromatographic Phases | Development of new column chemistries (e.g., biphenyl) to improve the separation of complex steroid mixtures. | Better resolution of structurally similar compounds and polar metabolites. | researchgate.net |
| Steroidomics | The simultaneous measurement and analysis of a large suite of steroids and their metabolites. | Provides a comprehensive view of the steroid metabolic network, offering greater biological insight. | nih.gov |
Metabolic Pathways and Biotransformations of Steroidal Compounds
General Steroid Biosynthesis and Degradation Pathways in Biological Systems
Corticosteroids are synthesized from cholesterol in the adrenal cortex through a series of enzymatic reactions catalyzed primarily by cytochrome P450 enzymes. wikipedia.orgoup.com The metabolism of corticosteroids, including synthetic analogs like 17-O-Acetyl Diflorasone (B526067), occurs mainly in the liver. nih.govandreasastier.com The primary goal of this metabolism is to decrease the physiological activity of the steroid and increase its water solubility to facilitate excretion, predominantly through the kidneys. nih.govandreasastier.com
The metabolic transformations of corticosteroids typically involve reductions, such as the conversion of cortisol to dihydrocortisol (B45014) and then to tetrahydrocortisol, which is subsequently conjugated with glucuronic acid. nih.gov A smaller fraction of cortisol is converted to 17-ketosteroids and conjugated with sulfate. nih.gov While specific metabolic pathways for 17-O-Acetyl Diflorasone are not extensively detailed in the available literature, it is understood that as a corticosteroid, it undergoes metabolism primarily in the liver before its metabolites are excreted by the kidneys. nih.govandreasastier.com The biotransformation of topical corticosteroids can also occur in the skin, with de-esterification being a principal mechanism. ijdvl.com
Table 1: Key Enzymes in Corticosteroid Biosynthesis
| Enzyme Family | Specific Enzymes | Function |
| Cytochrome P450 | CYP11B1, CYP11B2 | Involved in the synthesis of cortisol and aldosterone. wikipedia.orgoup.com |
| Hydroxysteroid Dehydrogenases | 11β-HSD2 | Converts active cortisol to inactive cortisone (B1669442). researchgate.net |
Microbial Metabolism of Steroids for Novel Transformations
The microbial world offers a vast enzymatic arsenal (B13267) capable of performing highly specific and efficient transformations of steroid molecules. researchfloor.orgdavidmoore.org.uk These biotransformations are of significant interest to the pharmaceutical industry as they can lead to the synthesis of novel steroid derivatives with improved therapeutic properties under environmentally friendly conditions. researchfloor.orgdavidmoore.org.uk Microbial transformations are known for their high regio- and stereoselectivity, allowing for precise modifications of the steroid nucleus that are often difficult to achieve through chemical synthesis. researchfloor.orgbenthamscience.com
Microorganisms, including bacteria and fungi, can catalyze a wide range of reactions on steroid substrates, such as hydroxylation, dehydrogenation, and side-chain cleavage. slideshare.netwjpls.orgcsjmu.ac.in These reactions are highly specific, meaning the enzyme acts on a particular position of the steroid molecule and produces a specific stereoisomer. researchfloor.orgnih.gov For example, the conversion of 17-oxosteroids to 17β-hydroxysteroids is a crucial step in the synthesis of many steroidal drugs, and studies have shown that strains like Priestia aryabhattai can perform this reduction with high yield and diastereomeric excess. nih.gov
Table 2: Examples of Regio- and Stereoselective Microbial Steroid Transformations
| Microorganism | Steroid Substrate | Transformation Type | Product |
| Priestia aryabhattai | Androst-4-ene-3,17-dione (AD) | 17β-reduction | Testosterone (TS) nih.gov |
| Rhizopus spp. | Progesterone | 11α-hydroxylation | 11α-hydroxyprogesterone wjpls.orgcsjmu.ac.in |
| Corynebacterium simplex | Cortisol | 1,2-dehydrogenation | Prednisolone csjmu.ac.in |
| Curvularia lunata | Progesterone | 11β-hydroxylation | 11β-hydroxyprogesterone csjmu.ac.in |
The enzymes responsible for microbial steroid transformations are diverse and include dehydrogenases, oxygenases, and hydrolases. benthamscience.com Bacterial steroid hydroxylases, for instance, are metalloenzymes that play a key role in steroid degradation and are categorized into classes such as cytochrome P450s and Rieske-type monooxygenases. nih.gov The 3-ketosteroid 9α-hydroxylase (KSH) is a critical enzyme in the steroid degradation pathway. nih.gov Genetic and metabolic engineering approaches are being used to create microbial strains with enhanced biocatalytic features for the production of valuable hydroxysteroids. nih.gov
In Vitro Systems for Investigating Drug Metabolism
In vitro systems are essential tools for studying the metabolic fate of drugs, including corticosteroids. These systems allow for the investigation of metabolic pathways and the identification of metabolites in a controlled environment.
The gut microbiota plays a significant role in the metabolism of various compounds, including drugs. researchgate.net Probiotics, which are live beneficial bacteria, can modulate the gut microbiota and influence drug metabolism. researchgate.net Studies have shown that certain gut bacteria, such as Clostridium scindens, can metabolize corticosteroids like dexamethasone (B1670325) through side-chain cleavage. researchgate.net The gut microbiota can also influence the host's own steroid production, as demonstrated by studies in germ-free mice which showed altered intestinal corticosterone (B1669441) production in response to immune stress. mdpi.com Probiotic supplementation has been shown to affect the gut microbiota and host metabolism, suggesting a potential role in modulating the metabolism of corticosteroid drugs. nih.govresearchgate.netmdpi.com
Simulated gastrointestinal systems are valuable in vitro models for studying drug absorption and metabolism. nih.gov These models can simulate the conditions of different compartments of the digestive tract, allowing for the investigation of drug dissolution, absorption, and biotransformation. nih.gov For metabolite profiling of steroids, advanced analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are employed. mdpi.comendocrine-abstracts.org These methods allow for the sensitive and selective detection of steroid metabolites in biological samples, providing insights into the metabolic pathways. mdpi.comnih.govresearchgate.net
Emerging Research Areas and Methodological Innovations in Steroid Science
Development of Novel Drug Delivery Systems for Enhanced Experimental Control in Research
The research and development of potent topical corticosteroids such as 17-O-Acetyl Diflorasone (B526067) are increasingly focused on advanced drug delivery systems designed to enhance therapeutic efficacy and experimental control. scispace.com The goal is to design carriers that can target the drug to the epidermis, where inflammatory reactions occur, while minimizing systemic absorption. scispace.com
Several innovative colloidal drug carrier systems are being evaluated for topical corticosteroid delivery. scispace.comijdvl.com These systems offer the potential for controlled and targeted drug release. scispace.com Key examples of these delivery platforms include:
Liposomes : These are vesicular structures composed of a phospholipid bilayer that can encapsulate hydrophilic or lipophilic drugs. researchgate.net They are a major focus for topical steroid delivery, with studies showing they can effectively localize drugs within the skin layers. researchgate.netnih.gov To improve stability and cost-effectiveness, related systems like niosomes (using non-ionic surfactants) and transfersomes are also under investigation. scispace.com
Nanoparticles : Both solid lipid nanoparticles (SLNs) and polymeric nanoparticles are being explored to increase the percutaneous absorption of therapeutic agents without damaging the skin barrier. scispace.comresearchgate.net Research has demonstrated that incorporating nanoparticles into gel formulations can lead to higher treatment efficacy in animal models of atopic dermatitis compared to conventional creams. nih.gov
Microemulsions and Nanoemulsions : These are dispersions of oil and water stabilized by surfactants, which can enhance the solubility and skin penetration of poorly soluble drugs. scispace.comijdvl.com
Other Formulations : Novel vehicles like aerosol quick-break foams and specialized gels are also being developed to improve the bioavailability and activity of topical corticosteroids. scispace.comnih.gov For instance, studies have shown that the activity of betamethasone (B1666872) benzoate (B1203000) from a foam concentrate was significantly better than from a standard cream formulation. nih.gov
The development of these systems allows for precise control over drug release kinetics, which is crucial in preclinical studies for establishing accurate dose-response relationships. A 2021 study on the related compound Diflorasone Diacetate developed a novel in vitro release test using a reciprocating cylinder apparatus to better assess the performance of hydrophobic ointment formulations. juniperpublishers.com This highlights the need for advanced methodologies to characterize these complex delivery systems.
Table 1: Examples of Novel Drug Delivery Systems for Topical Corticosteroids
| Delivery System | Description | Potential Advantages in Research |
| Liposomes | Vesicles with a phospholipid bilayer enclosing an aqueous core. researchgate.net | Enhanced skin penetration, targeted delivery, potential for reduced systemic absorption. scispace.comnih.gov |
| Nanoparticles (SLNs) | Solid lipid core matrix, typically in the nanometer range. scispace.comresearchgate.net | Controlled release, improved stability, targeted delivery to skin strata. scispace.comnih.gov |
| Microemulsions | Thermodynamically stable, isotropic systems of oil, water, and surfactant. scispace.com | Increased drug solubility and permeation, ease of preparation. scispace.comijdvl.com |
| Aerosol Foams | Quick-breaking foam formulations. nih.gov | Improved bioavailability and patient applicability compared to traditional vehicles. nih.gov |
High-Throughput Screening Methodologies for Steroid Analogs
High-throughput screening (HTS) has become an indispensable tool in pharmaceutical research, allowing for the rapid testing of large numbers of compounds to identify potential drug candidates or to understand their mechanisms of action. youtube.comyoutube.com For steroid analogs like 17-O-Acetyl Diflorasone, HTS methodologies are employed to screen for various biological activities and to prioritize compounds for further development.
One HTS approach involves using liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the rapid screening of corticosteroids. A method has been developed with a turnaround time of just 5 minutes per sample, enabling the efficient analysis of numerous samples. nih.gov Another powerful HTS platform for studying steroidogenesis uses the H295R human adrenocortical carcinoma cell line. nih.gov In one large-scale screen, 2060 chemical samples were evaluated for their effects on the production of 10 different steroid hormones. nih.gov This type of assay is crucial for identifying how a compound might interfere with hormonal pathways, a key aspect of its mode of action. nih.gov
The zebrafish (Danio rerio) embryo has emerged as a powerful in vivo model for HTS, bridging the gap between simple in vitro assays and complex mammalian studies. nih.govnih.gov Its advantages include rapid development, optical transparency (allowing for non-invasive imaging), and high genetic similarity to humans. nih.govmdpi.com These features make the zebrafish embryo ideal for automated, multi-endpoint toxicity and developmental studies. nih.govcapes.gov.br
In the context of steroid research, zebrafish embryo toxicity testing is used to assess the effects of chemical substances on a whole, developing vertebrate organism. tpi.tv Automated HTS systems can expose embryos in 96-well plates to a range of compound concentrations and monitor various endpoints simultaneously. nih.gov These endpoints can include mortality, hatching rate, and specific morphological malformations like pericardial edema, yolk sac edema, and skeletal deformities. nih.govmagtechjournal.com
By analyzing the specific patterns of toxicity and malformations caused by different compounds, researchers can group chemicals by their probable mode of action (MoA). nih.gov For instance, a compound that specifically causes cardiac edema might have a different MoA than one that primarily affects neuronal development. nih.govmagtechjournal.com This automated, multi-parameter approach allows for the rapid profiling of steroid analogs to identify potential liabilities and to understand their biological effects early in the research process. capes.gov.br
Table 2: Common Endpoints in Zebrafish Embryo Toxicity Testing
| Endpoint Category | Specific Observable Endpoints | Relevance to Steroid Research |
| Lethality | Coagulation of embryo, non-detachment of tail, absence of heartbeat. magtechjournal.com | Basic measure of acute toxicity. |
| Morphological Defects | Edema (pericardial, yolk sac), spinal curvature, tail malformation, head/eye abnormalities. nih.govmagtechjournal.com | Indicates disruption of key developmental pathways. |
| Physiological Defects | Heart rate, blood circulation, pigmentation, movement/behavior. nih.govmagtechjournal.com | Assesses functional impact on organ systems. |
| Teratogenicity Index (TI) | Calculated as the ratio of the lethal concentration (LC50) to the effective concentration causing malformations (EC50). magtechjournal.com | Quantifies the specific teratogenic potential of a compound. |
Advanced Drug Discovery Strategies in Steroid Research
The search for more selective and effective steroid-based therapies has led to the development of advanced drug discovery strategies that go beyond classical receptor agonism or antagonism.
A novel and powerful strategy in drug discovery is targeted protein degradation. mdpi.com This approach uses specially designed molecules to eliminate a target protein from the cell, rather than just inhibiting its function. The primary mechanism of action for corticosteroids like this compound involves binding to the glucocorticoid receptor (GR). nih.govpatsnap.com Upon ligand binding, the GR itself is naturally targeted for degradation by the cell's ubiquitin-proteasome system. nih.govnih.gov
This natural process has inspired the development of Proteolysis Targeting Chimeras (PROTACs) for the GR. ethz.chascopubs.org A PROTAC is a heterobifunctional molecule that has two heads: one binds to the target protein (in this case, the GR), and the other recruits an E3 ubiquitin ligase. ascopubs.org This brings the ligase into close proximity with the GR, causing the GR to be tagged with ubiquitin and subsequently destroyed by the proteasome. ascopubs.org
This degradation-based approach offers several potential advantages over simple inhibition:
Greater Efficacy : By removing the entire protein, PROTACs can have a more profound and lasting effect than inhibitors, which may require continuous high concentrations to be effective. ascopubs.org
Catalytic Action : A single PROTAC molecule can induce the degradation of multiple target protein molecules, potentially leading to greater potency. ascopubs.org
Overcoming Resistance : This strategy may be effective against resistance mechanisms that arise from receptor overexpression. ascopubs.org
Research has led to the rational design and synthesis of potent GR-PROTACs that effectively degrade the GR in various cell lines, demonstrating the viability of this strategy for modulating glucocorticoid signaling. ethz.chascopubs.org
Glucocorticoids exert their potent anti-inflammatory and immunosuppressive effects by influencing a wide array of immune cells, including T-cells, B-cells, and macrophages, as well as non-immune cells like epithelial and stromal cells. nih.gov A key challenge in steroid therapy is to direct these effects specifically to diseased tissues to enhance efficacy. Modern molecular biology techniques are inspiring new strategies to achieve this targeted immunomodulation.
One major approach is the use of advanced drug delivery systems, such as liposomes and nanoparticles, to target glucocorticoids to specific sites or cell types. researchgate.netnih.gov For example, studies have shown that encapsulating glucocorticoids in PEGylated liposomes can alter their biodistribution and enhance their effects on myeloid cells, shifting macrophage polarization from a pro-inflammatory (M1) to an anti-inflammatory (M2) state. researchgate.net
Another sophisticated strategy involves creating drug conjugates where the steroid molecule is linked to a targeting ligand, such as a small molecule or a peptide, that specifically binds to receptors or proteins on the surface of target cells. bu.edu This approach aims to concentrate the immunomodulatory drug at the site of inflammation, thereby maximizing its local effect. bu.edu These molecular biology-inspired stratagems are at the forefront of creating more precise and effective therapies based on the immunomodulatory properties of steroids like this compound. nih.govfrontiersin.org
Methodological Considerations in Preclinical and Basic Research of Steroids
The preclinical and basic research evaluation of topical steroids like this compound requires robust and reproducible methodologies to accurately determine their properties. nih.gov A significant part of this research involves assessing the bioequivalence and potency of different formulations. mdpi.com
The vasoconstrictor assay (VCA) is a classic pharmacodynamic method used to rank the potency of topical corticosteroids. mdpi.comnih.gov This assay measures the degree of skin blanching (vasoconstriction) caused by the steroid. mdpi.com Historically, this was assessed by visual inspection, but modern research emphasizes the need for more objective, quantitative methods. The use of a chromameter, a device that numerically quantifies color, allows for a more accurate and reproducible measurement of the skin blanching response. nih.govmdpi.com
Another key methodological consideration is the measurement of drug absorption into the skin. The tape-stripping method is a technique used to quantify drug uptake into the stratum corneum, the outermost layer of the skin. nih.gov This involves repeatedly applying and removing adhesive tape to the application site and then measuring the amount of drug recovered from the tape strips. This method provides a more mechanistic understanding of drug pharmacokinetics in the skin and correlates well with the pharmacodynamic response observed in the VCA. nih.gov
The development of new analytical methods is also crucial. For example, the structural characterization of different physical forms (polymorphs) of a steroid is vital, as different forms can have different properties. Research on the related compound diflorasone diacetate has used X-ray powder diffraction (XRPD) and solid-state NMR to identify and characterize multiple anhydrous and hydrated crystalline forms. nih.gov Such detailed characterization is a critical methodological step in modern pharmaceutical science.
Addressing Challenges in Glucocorticoid Status Assessment for Mechanistic and Comparative Studies
The accurate assessment of glucocorticoid status is paramount for conducting meaningful mechanistic and comparative studies. However, this process is fraught with challenges that can impact the interpretation of research findings. While direct research on the assessment of glucocorticoid status specifically for this compound is not extensively available in current literature, the broader challenges in the field are applicable.
Glucocorticoids, a class of steroid hormones, are integral to numerous physiological processes, and their levels are tightly regulated. Traditional assessment methods often rely on measuring total circulating concentrations of a glucocorticoid. This approach, however, does not always reflect the biologically active fraction of the hormone or its activity at the tissue level. Factors such as protein binding, local metabolism, and receptor sensitivity can all influence the ultimate physiological effect of a glucocorticoid.
Key Challenges in Glucocorticoid Status Assessment:
| Challenge | Description | Relevance to Mechanistic & Comparative Studies |
| Pulsatile Secretion | Glucocorticoids are released in a pulsatile manner, leading to fluctuating plasma concentrations throughout the day. A single time-point measurement may not accurately represent the overall glucocorticoid exposure. | Can lead to misinterpretation of the effects of exogenous compounds like this compound if sampling times are not standardized. |
| Protein Binding | A significant portion of circulating glucocorticoids is bound to plasma proteins, primarily corticosteroid-binding globulin (CBG) and albumin. Only the unbound fraction is considered biologically active. | Changes in CBG levels, which can be influenced by various physiological and pathological states, can alter the free fraction of a steroid, thus affecting its potency. Comparative studies must account for potential differences in protein binding. |
| Tissue-Specific Metabolism | The local conversion of glucocorticoids within target tissues can amplify or dampen their effects. For instance, the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) can convert inactive cortisone (B1669442) to active cortisol. | Understanding the local metabolism of this compound and its parent compound, Diflorasone, is crucial for elucidating their mechanisms of action in specific tissues. |
| Receptor Affinity and Density | The biological response to a glucocorticoid is dependent on its affinity for the glucocorticoid receptor (GR) and the density of these receptors in a given tissue. | Variations in GR affinity and number can lead to differential responses to the same concentration of a steroid, a critical consideration for comparative studies. Research has shown that substitutions on the steroid molecule, such as a 17α-acetoxy group, can decrease receptor affinity. nih.gov |
Methodological innovations are emerging to address these challenges. These include the development of 24-hour urinary free cortisol measurements, salivary cortisol profiles, and advanced analytical techniques to measure free hormone levels. Furthermore, there is a growing interest in assessing downstream biomarkers of glucocorticoid action to provide a more integrated measure of their biological effects. For any future mechanistic or comparative studies involving this compound, a metabolite of the potent topical corticosteroid Diflorasone, adopting these more sophisticated assessment strategies will be crucial for generating robust and reliable data. theclinivex.com
Expanding Therapeutic Potential of Steroid-Based Compounds Beyond Traditional Roles (e.g., Antiviral Research)
The primary therapeutic application of glucocorticoids has traditionally been centered on their potent anti-inflammatory and immunosuppressive properties. However, emerging research is exploring the broader therapeutic potential of steroid-based compounds, including in areas such as antiviral research.
While there is a significant body of research on the antiviral effects of various compounds, specific studies on the antiviral activity of this compound are not prominent in the available scientific literature. The parent compound, Diflorasone, is a high-potency corticosteroid used topically to treat inflammatory skin conditions. nih.gov Its mechanism of action, like other corticosteroids, involves the modulation of gene expression to reduce inflammation.
The exploration of steroid-based compounds in antiviral research is a complex field. On one hand, the immunosuppressive effects of glucocorticoids could potentially be detrimental during certain viral infections by hindering the body's natural immune response. On the other hand, the ability of these compounds to mitigate excessive inflammation could be beneficial in viral diseases where a significant component of the pathology is driven by a hyperinflammatory response, such as a "cytokine storm."
Potential Avenues for Steroid-Based Compounds in Antiviral Research:
| Research Area | Rationale |
| Modulation of Inflammatory Response | In severe viral infections, an overactive immune response can lead to significant tissue damage. Steroids could potentially be used to dampen this hyperinflammation and reduce disease severity. |
| Interference with Viral Entry/Replication | Some studies have investigated whether certain steroid-like molecules could interfere with the viral life cycle, either by blocking viral entry into host cells or by inhibiting viral replication machinery. This is a highly speculative area for most steroids. |
| Combination Therapy | Steroid-based compounds could be explored as adjuncts to direct-acting antiviral agents. In this model, the antiviral would target the virus directly, while the steroid would manage the inflammatory component of the disease. |
It is important to underscore that the application of steroids in the context of viral infections requires careful consideration and is highly dependent on the specific virus, the stage of the disease, and the host's immune status.
While the antiviral potential of this compound remains an open area for investigation, the broader field of steroid research continues to evolve. Future studies may yet uncover novel activities for this and other steroid metabolites, potentially expanding their therapeutic utility beyond their traditional roles. The general pharmacokinetics of topical corticosteroids indicate they are metabolized primarily in the liver, a process that could potentially generate metabolites with unique biological activities. drugs.com
Q & A
Basic: What are the established synthetic routes for 17-O-Acetyl Diflorasone, and how can structural purity be validated?
Methodological Answer:
The synthesis of this compound (diflorasone diacetate) involves multi-step reactions starting from intermediates like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone. A common route includes fluorination at C6 and C9 positions, acetylation at C17 and C21, and purification via column chromatography . Structural validation requires nuclear magnetic resonance (NMR) for stereochemical confirmation, high-resolution mass spectrometry (HRMS) for molecular weight verification, and HPLC for purity assessment (>98%) .
Advanced: How can researchers design an in vitro release test for hydrophobic ointments containing this compound?
Methodological Answer:
A validated approach uses USP Apparatus 3 (Reciprocating Cylinder) with a receptor medium containing phosphate buffer (pH 5.8) and ethanol (20–40% v/v) at 32°C ± 0.5°C. A dialysis membrane (12–14 kDa MWCO) ensures controlled diffusion. Ethanol enhances solubility of the hydrophobic drug, with release kinetics monitored via HPLC (acetonitrile:water mobile phase, 254 nm detection) . Method robustness is confirmed by testing variables like flow rate (±0.2 mL/min) and column temperature (±2°C) .
Basic: What is the molecular mechanism of this compound as a glucocorticoid receptor agonist?
Methodological Answer:
The compound diffuses into cells, binds cytoplasmic glucocorticoid receptors (GR), and translocates to the nucleus. The GR complex interacts with glucocorticoid response elements (GREs), upregulating anti-inflammatory genes (e.g., IκB) and suppressing pro-inflammatory cytokines (IL-1, IL-6). Competitive binding assays (e.g., fluorescence polarization) quantify receptor affinity, while gene expression profiling validates target modulation .
Advanced: How can contradictory pharmacokinetic data on this compound’s molecular weight be resolved?
Methodological Answer:
Discrepancies in reported molecular weights (e.g., 410.45 vs. 494.5 g/mol) arise from differences in salt forms (free base vs. diacetate). Researchers must verify the compound’s CAS registry (33564-31-7 for diacetate) and use tandem mass spectrometry (MS/MS) to distinguish between derivatives. Cross-referencing pharmacopeial monographs (USP, ISO) ensures standardization .
Basic: What analytical techniques are recommended for quantifying this compound in topical formulations?
Methodological Answer:
Reverse-phase HPLC with a C18 column (acetonitrile:water 50:50, 1.0 mL/min flow rate) and UV detection at 254 nm is standard. Validation parameters include linearity (0.0004–0.0060 mg/mL), precision (RSD <2%), and recovery (>95%) . For lipid-based formulations, sample preparation may require extraction with hexane:isopropanol (3:1) to isolate the active ingredient .
Advanced: What experimental strategies address interspecies variability in this compound’s anti-inflammatory efficacy?
Methodological Answer:
Comparative studies using murine (imiquimod-induced psoriasis) and human ex vivo skin models can identify species-specific responses. Dose-response curves (0.01–1.0% w/w) assess potency differences, while RNA sequencing reveals conserved vs. divergent gene pathways. Ethical approval (e.g., IRB protocols) is mandatory for human tissue use .
Basic: How does the 17-O-acetyl group influence the drug’s pharmacokinetic profile compared to non-esterified diflorasone?
Methodological Answer:
The diacetate ester enhances lipophilicity, improving dermal absorption but reducing systemic bioavailability. In vitro permeation tests (Franz cells) using human epidermis show a 2.3-fold increase in flux compared to free diflorasone. Hydrolysis studies (plasma esterases) confirm rapid conversion to the active form post-absorption .
Advanced: How can researchers optimize formulation stability for this compound in compounded preparations?
Methodological Answer:
Accelerated stability studies (40°C/75% RH for 6 months) assess degradation under ICH guidelines. Excipients like propylene glycol (15–20% w/w) prevent crystallization, while antioxidants (BHT 0.01%) mitigate oxidation. Stability-indicating HPLC methods monitor degradation products (e.g., free diflorasone) .
Basic: What are the critical pharmacodynamic endpoints for evaluating this compound in preclinical models of dermatitis?
Methodological Answer:
Key endpoints include epidermal thickness (histopathology), cytokine levels (IL-23, TNF-α via ELISA), and transepidermal water loss (TEWL) measurements. Murine models (e.g., oxazolone-induced dermatitis) are dosed twice daily (0.05% ointment) for 7–14 days .
Advanced: How can transcriptomic analysis elucidate off-target effects of this compound in non-dermal tissues?
Methodological Answer:
RNA-seq of liver and kidney tissues from chronic toxicity studies (28-day rat model) identifies off-target gene regulation. Pathway enrichment tools (e.g., DAVID, KEGG) analyze glucocorticoid-responsive genes. Dose-dependent suppression of CYP3A4 in hepatocytes indicates potential drug-drug interactions .
Basic: What regulatory guidelines govern bioequivalence studies for generic this compound ointments?
Methodological Answer:
USP <1724> mandates in vitro release testing (IVRT) using USP Apparatus 3 or Franz cells. Acceptance criteria require similarity factor (f2) >50 between generic and reference-listed drug (RLD) profiles. Comparative clinical trials (N=30) assess efficacy in moderate psoriasis .
Advanced: What computational models predict the binding affinity of this compound to mutant glucocorticoid receptors?
Methodological Answer:
Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) model interactions with GR mutants (e.g., T556I). Free energy calculations (MM-PBSA) quantify ΔG changes, while in vitro mutagenesis validates reduced binding (IC50 shift >5-fold) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
